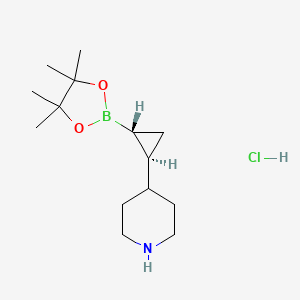
4-(rac-(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride: is a chemical compound that features a cyclopropyl group bonded to a piperidine ring, with a boronic ester group attached to the cyclopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of the boronic ester group: The boronic ester group can be introduced via a reaction between a boronic acid or ester and the cyclopropyl group.
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized products.
Reduction: Reduction reactions can target the cyclopropyl or piperidine rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or cyclopropyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Boronic acids, alcohols, or ketones.
Reduction: Alkanes, alcohols, or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the formation of boron-containing compounds.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of bioconjugates and sensors.
Medicine:
Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, including as a precursor for drug candidates.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as boron-containing polymers.
Mécanisme D'action
The mechanism of action of rac-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride would depend on its specific application. In general, the boronic ester group can interact with biological molecules containing diols, forming reversible covalent bonds. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
- rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane
Comparison:
- Structural Differences: The primary difference lies in the substituents on the cyclopropyl ring. While the target compound has a piperidine ring, the similar compounds have phenyl or naphthyl groups.
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds. For example, the piperidine ring may offer different electronic and steric properties compared to phenyl or naphthyl groups.
- Applications: The unique structure of rac-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride may make it more suitable for specific applications, such as in medicinal chemistry or bioconjugation, compared to its analogs.
Propriétés
Formule moléculaire |
C14H27BClNO2 |
|---|---|
Poids moléculaire |
287.63 g/mol |
Nom IUPAC |
4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)12-9-11(12)10-5-7-16-8-6-10;/h10-12,16H,5-9H2,1-4H3;1H/t11-,12+;/m0./s1 |
Clé InChI |
QUIJVEXIOWDVAA-ZVWHLABXSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3CCNCC3.Cl |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)
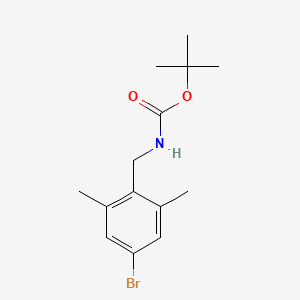
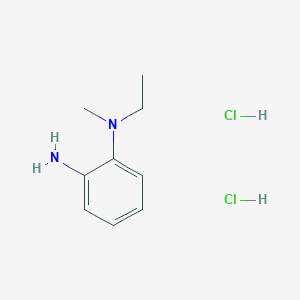


![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)
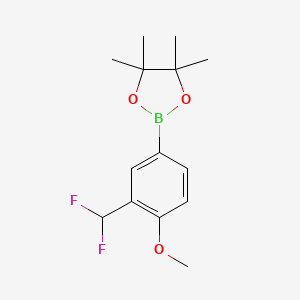
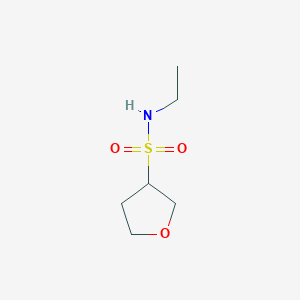
![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
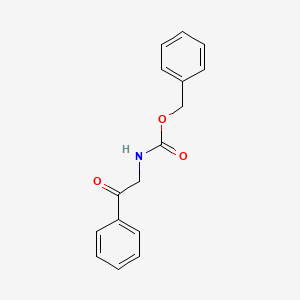
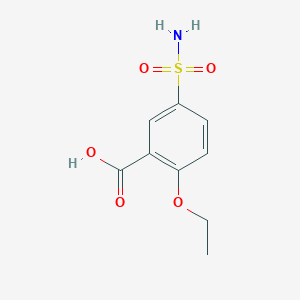
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
